
Indium(III) tris(trifluoromethanesulfonimide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium (III) tris(trifluoromethanesulfonimide) is used as a Lewis acid catalyst in organic synthesis and as a co-catalyst in organometallic catalysis. It is also a reactant in the preparation of stable indium bacteriochlorins and decahydroquinoline-type toxins through intramolecular hetero Diels-Alder reactions .
Applications De Recherche Scientifique
Catalyst in Intramolecular Diels–Alder Reactions
Indium trifluoromethanesulfonate (In(OTf)3) serves as an effective catalyst in intramolecular Diels–Alder reactions of furans. This catalyst is notable for its solubility in both aqueous and organic media and can be easily recovered after the reaction is completed (Prajapati, Laskar, & Sandhu, 2000).
Catalyzing Regioselective Addition Reactions
Indium(III) trifluoromethanesulfonate is an excellent catalyst for the addition of thiolacetic acid to non-activated olefins. The process is highly regioselective and efficient with just 1 mol % of the catalyst (Weïwer & Duñach, 2006).
Efficient in Carbohydrate Chemistry
The compound demonstrates high efficiency in catalyzing acyl transfer reactions involving carbohydrates and their derivatives. It has shown promising results in synthetic carbohydrate chemistry, enabling selective acetolyses and facilitating the formation and hydrolysis of certain carbohydrate derivatives (Giri, Verma, & Kartha, 2008).
Synthesis and Structural Properties
Indium(III) trifluoromethanesulfonate is used in synthesizing structurally distinct In(III)-OH complexes. These complexes exhibit unique intramolecular hydrogen bonding networks and have been studied using X-ray diffraction, FTIR, and NMR spectroscopy (Sickerman, Henry, Ziller, & Borovik, 2013).
Microwave-assisted Synthesis
It has been utilized in the microwave-assisted synthesis of tris(benzenethiolato)indium(III). The process leads to the self-assembly of novel one-dimensional indium thiolate-dipyridyl compounds, demonstrating its potential in creating complex molecular structures (Li, Xie, Hu, & Huang, 2011).
Application in Friedel-Crafts Reactions
Indium(III) trifluoromethanesulfonate has been employed in Lewis acid-catalyzed isomerization processes. Its application extends to Friedel-Crafts reactions, showcasing its versatility in organic synthesis (Filippi, Fernandez, & Duñach, 2006).
In Organic Synthesis
This compound is highlighted for its role in various organic syntheses, particularly in regio-, stereo-, and chemoselectivity-focused reactions. It has been instrumental inmediating reactions like allylation of alkynes, debromination of dibromides, homocoupling of alkyl/aryl halides, and the reduction of α-halocarbonyl compounds, showcasing its broad applicability in organic chemistry (Ranu, 2000).
In Electrochemistry
Indium(III) tris(trifluoromethanesulfonimide) plays a significant role in the electrochemistry of indium. Research has delved into the electrodeposition of indium in ionic liquids and the complex behavior observed during the electrochemical processes, providing insights into the intricacies of indium's electrochemical properties (Traoré, Legeai, Diliberto, Arrachart, Pellet-Rostaing, & Draye, 2011).
Structural and Coordination Chemistry
It has been used to study the structure and coordination chemistry of various metal complexes. Research in this area has provided valuable information about the bonding characteristics and structural properties of indium complexes, contributing to our understanding of coordination chemistry (Matsuba, Rettig, & Orvig, 1988).
Environmental Chemistry
Indium(III) tris(trifluoromethanesulfonimide) is also relevant in environmental chemistry, particularly in the separation and extraction of metals. It has been used in ion exchange and solvent extraction methods for the separation of indium and thallium, highlighting its importance in the field of environmental chemistry and metal recovery processes (Tereshatov, Boltoeva, & Folden, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Indium(III) tris(trifluoromethanesulfonimide) can be achieved through a simple reaction between indium(III) chloride and trifluoromethanesulfonimide (Tf2N) in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Indium(III) chloride", "Trifluoromethanesulfonimide (Tf2N)", "Lewis acid catalyst" ], "Reaction": [ "Add indium(III) chloride to a reaction vessel", "Add trifluoromethanesulfonimide (Tf2N) to the reaction vessel", "Add a Lewis acid catalyst to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |
Numéro CAS |
460096-11-1 |
Formule moléculaire |
C6F18InN3O12S6 |
Poids moléculaire |
955.3 g/mol |
Nom IUPAC |
N-bis[bis(trifluoromethylsulfonyl)amino]indiganyl-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
Clé InChI |
LBZQGHUURRSWEH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[In](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



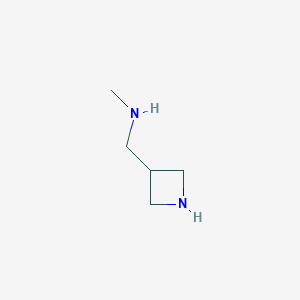
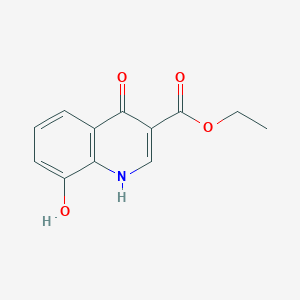

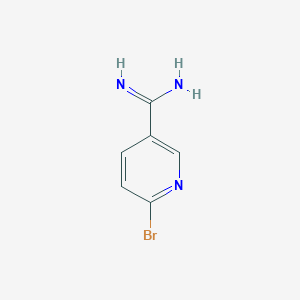
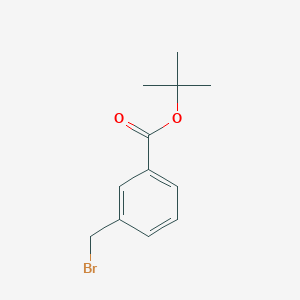
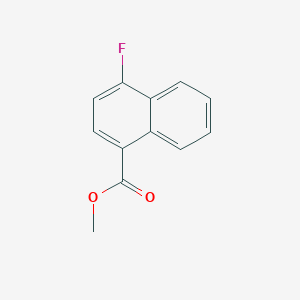
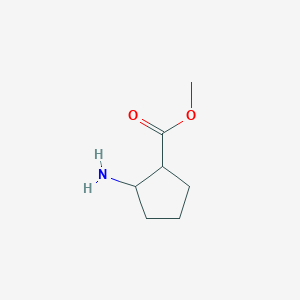
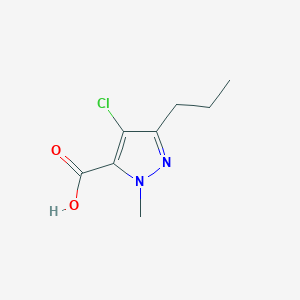
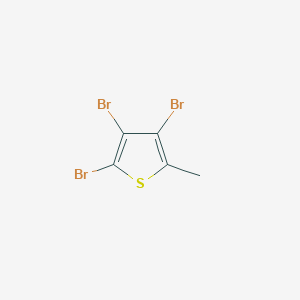
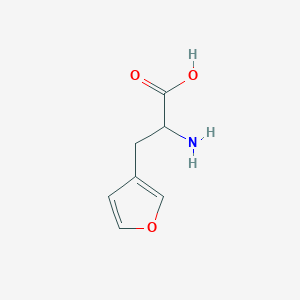
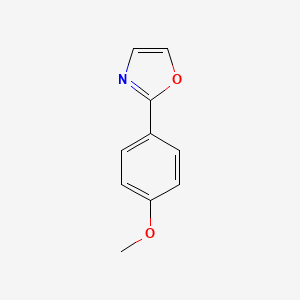
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)